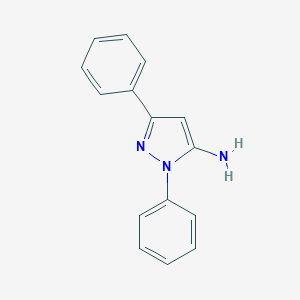
1,3-Diphenyl-1H-pyrazol-5-amine
Cat. No. B031207
Key on ui cas rn:
5356-71-8
M. Wt: 235.28 g/mol
InChI Key: SXOFMEWDEKEVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04234594
Procedure details


1,3-Diphenyl-5-amino pyrazole (117.5 g.) and benzoyl isothiocyanate (89.65 g.) were reacted as described in Example IV to give 119.8 g. of product, mp 198°-201° C.


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11]([NH2:12])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N:27]=[C:28]=[S:29])(=O)C1C=CC=CC=1>>[C:1]1([N:7]2[C:11]([NH:12][C:28]([NH2:27])=[S:29])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
117.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1N)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
89.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 119.8 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1NC(=S)N)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
